molecular formula C19H21N3OS B11074600 2-(3-methyl-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-phenylethyl)acetamide

2-(3-methyl-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B11074600
M. Wt: 339.5 g/mol
InChI Key: RNQRKCUHMUFZAX-UHFFFAOYSA-N
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Description

2-(3-METHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-QUINAZOLINYL)-N-(2-PHENYLETHYL)ACETAMIDE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, with its unique structure, may exhibit specific pharmacological or industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-QUINAZOLINYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isothiocyanates under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

    Acetylation: The final step involves acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups or the quinazolinone core, potentially leading to dihydroquinazolinone derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce dihydro derivatives.

Scientific Research Applications

2-(3-METHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-QUINAZOLINYL)-N-(2-PHENYLETHYL)ACETAMIDE may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-METHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-QUINAZOLINYL)-N-(2-PHENYLETHYL)ACETAMIDE would depend on its specific biological or chemical activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-QUINAZOLINYL)-N-(2-PHENYLETHYL)ACETAMIDE: can be compared with other quinazolinone derivatives, such as:

Uniqueness

The uniqueness of 2-(3-METHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-QUINAZOLINYL)-N-(2-PHENYLETHYL)ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenylethyl group and the methylthioxo group may confer distinct properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

2-(3-methyl-2-sulfanylidene-4H-quinazolin-1-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C19H21N3OS/c1-21-13-16-9-5-6-10-17(16)22(19(21)24)14-18(23)20-12-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,23)

InChI Key

RNQRKCUHMUFZAX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2N(C1=S)CC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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